1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea
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Overview
Description
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications
Preparation Methods
The synthesis of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea typically involves the reaction of 1H-indole-3-acetic acid with 2-methylphenyl isothiocyanate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .
Scientific Research Applications
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity . The thiourea group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity . These interactions result in the modulation of cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea can be compared with other indole derivatives such as:
1H-indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Synthesized via Fischer indole synthesis and used in various chemical applications.
The uniqueness of this compound lies in its specific structure, which combines the indole and thiourea moieties, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-6-2-4-8-15(12)20-18(24)22-21-17(23)10-13-11-19-16-9-5-3-7-14(13)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORHTPFHZRNRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413986 |
Source
|
Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-19-8 |
Source
|
Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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